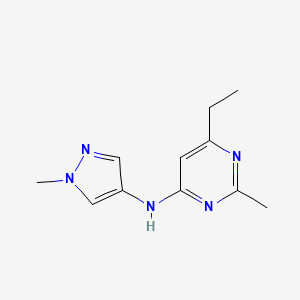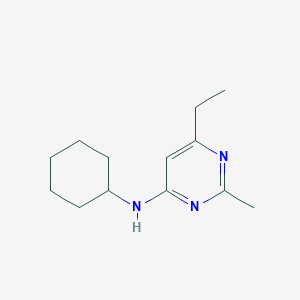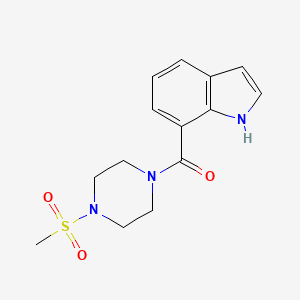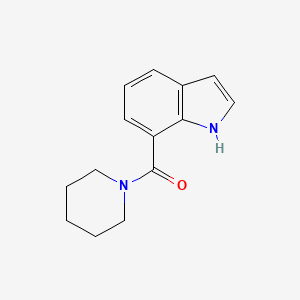![molecular formula C15H16N2O3 B7581539 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid, also known as IPCA-1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the fields of cancer research, immunology, and neuroscience.
Scientific Research Applications
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been studied extensively in various scientific research studies, particularly in the fields of cancer research, immunology, and neuroscience. In cancer research, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In immunology, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells. In neuroscience, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK3β, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid may modulate various signaling pathways that are involved in cancer, immunology, and neuroscience.
Biochemical and Physiological Effects
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the activity of various oncogenic signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR. In immune cells, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to modulate the production of various cytokines such as IL-2, IL-6, and TNF-α. In animal models of Alzheimer's disease, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to enhance synaptic plasticity and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid is its relatively low toxicity compared to other small molecule inhibitors. This makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetics. Additionally, further studies are needed to fully understand its mechanism of action and identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multi-step process that involves the reaction of 1H-indole-7-carboxylic acid with pyrrolidine and acetic anhydride. The resulting product is purified through column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.
properties
IUPAC Name |
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13(19)9-11-4-2-8-17(11)15(20)12-5-1-3-10-6-7-16-14(10)12/h1,3,5-7,11,16H,2,4,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSYFSSEDIMKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC3=C2NC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)


![4-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B7581507.png)

![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)
![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)

![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)


